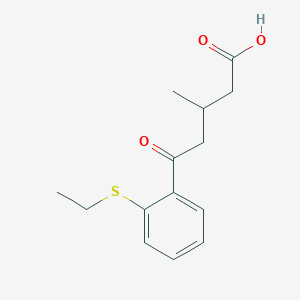

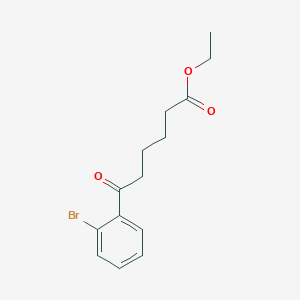

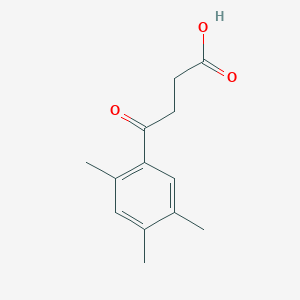

Ethyl 6-(2-bromophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(2-bromophenyl)-6-oxohexanoate, also known as 2-bromo-6-oxohexanoic acid ethyl ester, is an organic compound that has been widely studied for its potential applications in scientific research. This compound has been used in a variety of experiments, including those related to biochemistry, physiology, and drug development. The purpose of

Aplicaciones Científicas De Investigación

Synthetic Applications in Heterocycles

Ethyl 6-(2-bromophenyl)-6-oxohexanoate has been utilized as a building block in radical cyclization reactions for synthesizing tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles for creating radical precursors, which then yield new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structures have been studied, exemplified by ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives. These studies, conducted via single-crystal X-ray diffraction, are crucial for understanding the compound's physical and chemical properties (Kaur et al., 2012).

Antinociceptive Activity Evaluation

Although focused on enaminone compounds, research has evaluated the antinociceptive activities of similar compounds, providing insights into potential biomedical applications (Masocha et al., 2016).

Synthetic Process Development

The compound has been used in developing synthetic processes for various chemicals, demonstrating its versatility in organic synthesis. For instance, its role in synthesizing cyclopent-1-enecarboxylates via the Horner–Wadsworth–Emmons reaction shows its applicability in creating complex organic structures (Krawczyk & Albrecht, 2009).

Novel Initiators for Polymer Synthesis

In the field of polymer science, derivatives of ethyl 6-(2-bromophenyl)-6-oxohexanoate have been synthesized and used as initiators in atom transfer radical polymerization (ATRP), demonstrating the compound's utility in advanced material synthesis (Tunca et al., 2001).

Propiedades

IUPAC Name |

ethyl 6-(2-bromophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZMIKCSMXHIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645538 |

Source

|

| Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

CAS RN |

898751-26-3 |

Source

|

| Record name | Ethyl 6-(2-bromophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

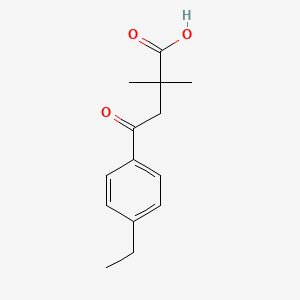

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

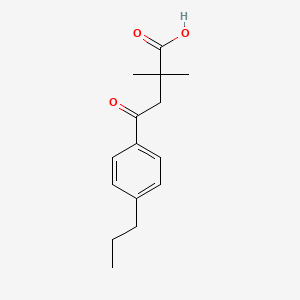

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)